5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-aminoethyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-2(5)3-6-4(9)8-7-3/h2H,5H2,1H3,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKRNEMONDWDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=O)N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Catalytic Asymmetric Synthesis:this Approach Utilizes a Chiral Catalyst to Create the Stereocenter in an Enantioselective Manner. Transition Metal Catalyzed Asymmetric Hydrogenation is a Powerful Method for Producing Chiral Amines.nih.govacs.orga Potential Strategy Would Involve the Asymmetric Hydrogenation of a Prochiral Enamine or Imine Precursor. for Instance, a 5 1 Imino Ethyl Researchgate.netnih.govwikipedia.orgtriazol 3 One Derivative Could Be Hydrogenated Using a Chiral Transition Metal Complex E.g., Based on Iridium, Rhodium, or Ruthenium with a Chiral Ligand E.g., F Binaphane, Josiphos .researchgate.netnih.govthis Would Directly Generate the Chiral Amine with High Enantiomeric Excess Ee . the Development of Such a Process Would Require Screening of Various Catalysts, Ligands, and Reaction Conditions to Achieve High Selectivity and Yield.
Table 2: Potential Asymmetric Strategies
| Strategy | Description | Key Intermediate | Expected Outcome |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction. | N-acylated Evans oxazolidinone derived from lactic acid. | High diastereomeric excess (de >95%). |
| Asymmetric Hydrogenation | A prochiral imine is reduced using H₂ and a chiral metal catalyst. | 5-(1-Imino-ethyl)-2,4-dihydro- researchgate.netnih.govwikipedia.orgtriazol-3-one. | High enantiomeric excess (ee >90%). |
| Chiral Pool Synthesis | A readily available chiral molecule (e.g., L- or D-alanine) is used as the starting material. | L-Alanine or D-Alanine. | Enantiomerically pure product. |
Chiral Pool Synthesis:this Method Utilizes Readily Available, Enantiomerically Pure Starting Materials from Nature, Such As Amino Acids.semanticscholar.orgthe Synthesis of the Target Compound Could Start from Either L or D Alanine. the Inherent Chirality of the Amino Acid Would Be Carried Through the Synthetic Sequence to the Final Product. This is Often One of the Most Straightforward Ways to Ensure High Enantiopurity, Provided That the Reaction Sequence Does Not Involve Steps That Could Cause Racemization of the Chiral Center.
Reactivity of the Triazolone Heterocyclic Ring System
The reactivity of the 1,2,4-triazolone ring is a duality of its electron distribution. The nitrogen atoms, possessing high electron density, are the primary sites for electrophilic attack. nih.govchemicalbook.com Conversely, the carbon atoms are electron-deficient due to their proximity to the electronegative nitrogen atoms, rendering them susceptible to nucleophilic substitution. chemicalbook.com
Electrophilic Reactions: Electrophilic substitution on the 1,2,4-triazole (B32235) ring occurs exclusively at the nitrogen atoms. nih.govchemicalbook.com Common electrophilic reactions include protonation and alkylation. The parent 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of strong acids. chemicalbook.com Alkylation reactions also target the ring nitrogens, with regioselectivity being highly dependent on the reaction conditions. For instance, alkylation of 1H-1,2,4-triazole can yield N1 or a mix of N1 and N4 substituted products depending on the base and solvent system employed. chemicalbook.com
Nucleophilic Reactions: The π-deficient carbon atoms of the triazole ring are vulnerable to attack by nucleophiles. chemicalbook.com This susceptibility can be enhanced by introducing activating groups. For example, the conversion of a triazole to its N-oxide derivative activates the C-5 position toward both electrophilic and subsequent nucleophilic attack. rsc.org A common strategy involves halogenation of the ring, followed by the displacement of the halogen with a strong nucleophile to introduce a wide variety of substituents. rsc.org The triazolium ions formed upon protonation are also prone to react with nucleophiles. chemicalbook.com Studies on related 1,2,4-triazole-3(5)-thiols show that nucleophilic substitution is a very rapid process when reacting with electrophilic synthons. mdpi.com
| Reaction Type | Reactive Site | Description | Example Reaction |
|---|---|---|---|
| Electrophilic Substitution | Nitrogen atoms (N1, N2, N4) | The electron-rich nitrogen atoms are attacked by electrophiles. nih.govchemicalbook.com | Alkylation with methyl sulfate (B86663) in aqueous NaOH to yield a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. chemicalbook.com |
| Nucleophilic Substitution | Carbon atoms (C3, C5) | The electron-deficient carbon atoms are attacked by nucleophiles, often requiring activation or harsh conditions. chemicalbook.com | Halogenation of a 2-phenyltriazole 1-oxide at the C-5 position, followed by replacement of the halogen with a strong nucleophile like a methoxy (B1213986) group. rsc.org |
Five-membered heterocyclic rings can undergo a variety of rearrangement reactions, which can be synthetically useful for accessing different heterocyclic structures from more readily available precursors. chim.it These transformations can be induced thermally or photochemically and are often classified based on the atoms involved. chim.it
While specific ring-opening data for 5-(1-Amino-ethyl)-2,4-dihydro- researchgate.netmdpi.comresearchgate.nettriazol-3-one is not detailed in the provided sources, general principles from related heterocyclic systems suggest potential pathways. Rearrangements can occur through mechanisms such as ring contraction-ring expansion (RCRE) or internal cyclization-isomerization (ICI). chim.it Well-documented examples in related azole chemistry include:
The Dimroth Rearrangement: This involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom. It has been observed in the rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides. chim.itresearchgate.net
The Boulton-Katritzky Rearrangement: This is a general rearrangement for a wide range of five-membered heterocycles, involving an internal nucleophilic substitution around a pivotal atom, which is often nitrogen. chim.it The reactivity depends on the nucleophilic character of the side-chain atom and the leaving group ability of the ring fragment. chim.it
These established rearrangement pathways in similar heterocyclic scaffolds indicate that the 1,2,4-triazol-3-one ring could potentially undergo analogous transformations under specific conditions, leading to the formation of isomeric or entirely new ring systems.
Transformations of the Amino-ethyl Side Chain
The 1-amino-ethyl side chain provides a versatile handle for chemical modification. It features a primary amine that is a key site for functionalization and a stereogenic center that allows for the development of chiral derivatives.
The primary amino group on the ethyl side chain is nucleophilic and can readily participate in a wide range of standard chemical transformations used for amines. These modifications are crucial for building more complex molecules and for creating conjugates.
Acylation: The amine can react with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is a common strategy in the synthesis of novel triazole derivatives. For example, the reaction of related 5-arylamino-1,2,3-triazole-4-carbothioamides with acyl chlorides proceeds regiospecifically to form the corresponding acylated products. researchgate.net
Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents. This introduces alkyl substituents onto the nitrogen atom, transforming the primary amine into a secondary or tertiary amine.
Condensation: The amine can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to form stable secondary amines. Condensation of 4-amino-5-thioxo-1,2,4-triazole derivatives with various aromatic aldehydes is a common step in the synthesis of new analogs. nih.gov
| Functionalization Reaction | Reagent Type | Product | Significance |
|---|---|---|---|
| Acylation | Acyl chlorides, Anhydrides | Amide | Introduces carbonyl functionality, alters electronic properties, serves as a key building block for larger molecules. researchgate.net |
| Alkylation | Alkyl halides | Secondary/Tertiary Amine | Adds steric bulk, modifies basicity and nucleophilicity. |
| Schiff Base Formation | Aldehydes, Ketones | Imine | Creates a C=N bond, which can be a stable functional group or an intermediate for further reactions like reduction. nih.gov |
The carbon atom of the ethyl group attached to both the triazolone ring and the amino group is a stereogenic center. This means that 5-(1-Amino-ethyl)-2,4-dihydro- researchgate.netmdpi.comresearchgate.nettriazol-3-one exists as a pair of enantiomers (R and S forms). The separation and analysis of these enantiomers are critical, as stereoisomers can have different biological activities. nih.gov
An effective method for resolving enantiomers is through chiral derivatization. nih.gov This indirect approach involves reacting the racemic amine with a homochiral derivatizing agent to form a pair of diastereomers. nih.gov Diastereomers have different physical properties and can be separated using standard achiral chromatography techniques like HPLC. nih.govnih.gov
A notable chiral derivatizing agent for amines is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). biorxiv.orgbiorxiv.org The reaction mechanism involves a nucleophilic aromatic substitution where the amino group of the analyte displaces the fluorine atom on the FDAA molecule. biorxiv.orgbiorxiv.org This converts the enantiomeric pair into a pair of diastereomers, which can then be separated and quantified. biorxiv.org This technique offers a powerful tool for stereochemical control and for studying the properties of the individual enantiomers of 5-(1-Amino-ethyl)-2,4-dihydro- researchgate.netmdpi.comresearchgate.nettriazol-3-one.
Synthesis of Novel Analogs and Conjugates
The combined reactivity of the triazolone ring and the amino-ethyl side chain allows for the synthesis of a vast library of novel analogs and conjugates. These synthetic efforts aim to create new chemical entities with tailored properties by systematically modifying the parent structure.
The synthesis of novel analogs can be achieved through various strategies:
Ring Substitution: Introducing substituents at the N1, N2, N4, or C5 positions of the triazolone ring through electrophilic or nucleophilic substitution reactions. chemicalbook.comrsc.org
Side-Chain Modification: Functionalizing the amino group via acylation, alkylation, or condensation to attach different chemical moieties. researchgate.netnih.gov
Multicomponent Reactions: Employing one-pot reactions where multiple starting materials, including an amino-triazole precursor, combine to form complex heterocyclic systems in a single step. frontiersin.org
Cross-Coupling Reactions: Using transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, to couple the amino-triazole core with aryl halides, leading to the formation of complex N-aryl derivatives and conjugated systems. mdpi.com
These synthetic pathways have been used to create a diverse range of triazole-containing compounds, including fused heterocyclic systems like triazolopyrimidines, thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazoles, and pyrazolo[5,1-c] researchgate.netmdpi.comresearchgate.nettriazoles. researchgate.netresearchgate.netmdpi.com The development of these analogs is a dynamic area of research, driven by the versatile chemistry of the triazole scaffold.
| Synthetic Strategy | Description | Example Product Class |
|---|---|---|
| Multicomponent Reactions | A one-pot reaction combining three or more substrates to efficiently build molecular complexity. frontiersin.org | Structurally diverse quinazolinone heterocycles from 1H-1,2,4-triazol-3-amine. frontiersin.org |
| Buchwald-Hartwig Cross-Coupling | A palladium-catalyzed reaction to form carbon-nitrogen bonds, typically coupling an amine with an aryl halide. mdpi.com | N-aryl and N,N-diaryl substituted 5-amino-1,2,3-triazolyl derivatives. mdpi.com |
| Cyclocondensation | A reaction that forms a ring and eliminates a small molecule (e.g., water). | Thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazoles from 1,2,4-triazole-3(5)-thiols and electrophilic synthons. mdpi.com |
| Nucleophilic Aromatic Substitution | Reaction of a nucleophile with an aromatic ring to replace a leaving group. | Imidazo[4,5-b]quinoxaline derivatives from isatin (B1672199) precursors. nih.gov |
Strategies for Modulating Physicochemical Properties
The physicochemical properties of a molecule, such as solubility, lipophilicity (logP), and acid-base character (pKa), are critical determinants of its behavior in various systems. Derivatization of 5-(1-Amino-ethyl)-2,4-dihydro- researchgate.netdntb.gov.uanih.govtriazol-3-one offers a powerful tool to fine-tune these properties.
Lipophilicity Adjustment: The lipophilicity of the parent compound can be systematically altered. N-acylation of the primary amino group with aliphatic or aromatic acyl chlorides introduces hydrophobic moieties, thereby increasing the logP value. Conversely, introducing polar functional groups, such as hydroxyl or carboxyl groups, through alkylation of the ring nitrogens can enhance hydrophilicity.
Solubility Modification: Aqueous solubility can be enhanced by introducing ionizable groups. For instance, reaction with succinic anhydride (B1165640) would convert the primary amine into a carboxylic acid-terminated amide, which can form water-soluble salts. The inherent basicity of the aminoethyl group and the acidity of the triazolone N-H protons allow for salt formation, which is a common strategy to improve the solubility profile of heterocyclic compounds.
Tuning Acidity and Basicity (pKa): The basicity of the primary amine can be significantly reduced by converting it into an amide or a sulfonamide. The electron-withdrawing nature of the acyl or sulfonyl group delocalizes the lone pair of the nitrogen atom, making it less available for protonation. The acidity of the triazolone ring N-H protons can be removed by N-alkylation or N-acylation, which can be crucial for modulating interactions with biological targets. researchgate.net
Table 1: Predicted Impact of Derivatization on Physicochemical Properties
| Reaction Type | Reagent Example | Site of Reaction | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Basicity (pKa of Amino Group) | Predicted Effect on Acidity (pKa of Ring NH) |
| N-Acylation | Acetyl Chloride | Aminoethyl Group | Increase | Decrease | No Change |
| N-Alkylation | Benzyl Bromide | Aminoethyl Group | Significant Increase | Minor Change | No Change |
| N-Alkylation | Methyl Iodide | Triazole Ring (N2/N4) | Increase | No Change | Acidity Removed |
| Schiff Base Formation | Benzaldehyde | Aminoethyl Group | Significant Increase | Basicity Removed | No Change |
| Sulfonamide Formation | Tosyl Chloride | Aminoethyl Group | Significant Increase | Significant Decrease | No Change |
Introduction of Diverse Pharmacophoric Elements
The 1,2,4-triazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. mdpi.com The synthetic accessibility of 5-(1-Amino-ethyl)-2,4-dihydro- researchgate.netdntb.gov.uanih.govtriazol-3-one allows for the strategic introduction of various pharmacophoric elements to create libraries of new chemical entities. The 1,2,3-triazole ring, a related heterocycle, is noted for its role as a pharmacophore, bioisostere, and versatile linker in drug discovery. nih.govresearchgate.net
Common derivatization reactions include:
Schiff Base Formation: The primary amino group can be readily condensed with a diverse range of aromatic and heterocyclic aldehydes to yield Schiff bases (imines). These derivatives introduce extended π-systems and additional points for hydrogen bonding. This is a common strategy for derivatizing other amino-triazoles.
Amide and Sulfonamide Synthesis: Reaction of the amino group with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) is a robust method for introducing a vast array of functional groups. This allows for the incorporation of fragments known to interact with specific biological targets.
N-Arylation and N-Alkylation: The nucleophilic character of both the exocyclic amine and the deprotonated ring nitrogens allows for substitution reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. researchgate.net This can introduce bulky aromatic or heteroaromatic systems.
Mannich Reaction: The acidic N-H protons on the triazole ring are suitable for Mannich reactions, involving condensation with formaldehyde (B43269) and a secondary amine to introduce aminoalkyl side chains.
Table 2: Key Derivatization Reactions and Introduced Pharmacophores
| Reaction Name | Functional Group Targeted | Typical Reagents | Pharmacophoric Element Introduced |
| Schiff Base Condensation | Primary Amine | Aromatic/Heterocyclic Aldehydes | Aryl-imine moiety, H-bond acceptors |
| Acylation | Primary Amine | Acyl Chlorides, Anhydrides | Amide linker, Aryl/Alkyl groups |
| Sulfonylation | Primary Amine | Sulfonyl Chlorides | Sulfonamide linker, Aryl groups |
| N-Alkylation | Ring Nitrogens, Primary Amine | Alkyl Halides | Alkyl/Benzyl side chains |
| Buchwald-Hartwig Amination | Primary Amine, Ring Nitrogens | Aryl Halides, Pd-catalyst, Base | Aryl/Heteroaryl substituents |
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of the chemical reactions involving the 1,2,4-triazol-3-one core is essential for controlling reaction outcomes, optimizing conditions, and predicting the formation of byproducts. Such investigations often combine experimental kinetic and thermodynamic studies with high-level computational analysis.
Reaction Kinetics and Thermodynamic Studies
Thermodynamic properties, such as the standard enthalpy of formation (ΔfH°), are fundamental to understanding the energetic landscape of chemical reactions. Experimental determination of these values is often achieved through static-bomb combustion calorimetry, with enthalpies of sublimation measured by Calvet microcalorimetry. researchgate.net These experimental results can be complemented and extended by theoretical calculations. A study on simple amino-1,2,4-triazoles determined their gas-phase enthalpies of formation, providing benchmark data for this class of compounds. dntb.gov.uaresearchgate.net
Table 3: Experimental and Calculated Thermodynamic Data for Parent Amino-1,2,4-Triazoles
| Compound | Method | Enthalpy of Formation (gas, 298.15 K) in kJ·mol⁻¹ |
| 3-Amino-1H-1,2,4-triazole | Experimental | 85.5 ± 2.6 |
| 3-Amino-1H-1,2,4-triazole | G3(MP2) Calculation | 84.1 |
| 4-Amino-4H-1,2,4-triazole | G3(MP2) Calculation | 151.7 |
| 3,5-Diamino-1H-1,2,4-triazole | Experimental | 88.0 ± 3.1 |
| 3,5-Diamino-1H-1,2,4-triazole | G3(MP2) Calculation | 86.6 |
| Data sourced from Amaral et al. (2024). researchgate.net |
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. nih.gov These methods allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energy barriers, which provides a deeper understanding of reaction pathways and selectivity.
Table 4: Example of Calculated Energy Barriers in a Modeled Triazolone Synthesis
| Reaction Step | Environment | Calculation Method | Calculated Energy Barrier (kJ·mol⁻¹) |
| Formylation | Gas Phase | B3LYP/6-31G(d,p) | Not specified |
| Nitration | Gas Phase | B3LYP/6-31G(d,p) | Not specified |
| Overall Reaction | Gas Phase | B3LYP/6-31G(d,p) | 2660.4 |
| Overall Reaction | Water | B3LYP/6-31G(d,p) | 2428.7 |
| Overall Reaction | Ethanol | B3LYP/6-31G(d,p) | 2389.6 |
| Data adapted from a computational study on the synthesis of 5-nitro-1,2,4-triazol-3-one. researchgate.net |
Spectroscopic and Crystallographic Elucidation of 5 1 Amino Ethyl 2,4 Dihydro 1 2 3 Triazol 3 One Structure
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule in solution. For 5-(1-Amino-ethyl)-2,4-dihydro- nih.govurfu.ruresearchgate.nettriazol-3-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group would present a characteristic A₃X pattern: a doublet for the methyl (CH₃) protons coupled to the methine (CH) proton, and a quartet for the methine proton coupled to the three methyl protons. The protons of the primary amine (NH₂) would likely appear as a broad singlet, which would be exchangeable upon addition of D₂O. Similarly, the two protons on the triazole ring nitrogens (N2-H and N4-H) are expected to appear as separate broad singlets, also D₂O exchangeable. urfu.ruresearchgate.net
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display four signals corresponding to the four unique carbon atoms in the molecule. The two carbons of the ethyl group would appear in the aliphatic region. The two carbons of the triazole ring are expected at lower field, with the carbonyl carbon (C3) being the most deshielded and appearing significantly downfield (typically >150 ppm) due to the influence of the adjacent oxygen and nitrogen atoms. urfu.ru
2D NMR Techniques: To unambiguously confirm these assignments, 2D NMR experiments would be crucial. A ¹H-¹H COSY (Correlation Spectroscopy) experiment would show cross-peaks between the coupled CH and CH₃ protons of the ethyl group. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H connectivities of the ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(1-Amino-ethyl)-2,4-dihydro- nih.govurfu.ruresearchgate.nettriazol-3-one in DMSO-d₆
| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| Ethyl CH₃ | ~1.3 - 1.5 | ~15 - 20 | Doublet |
| Ethyl CH | ~3.8 - 4.2 | ~45 - 50 | Quartet |
| Amine NH₂ | ~2.0 - 3.5 | - | Broad singlet, D₂O exchangeable |
| Triazole N-H | ~10.0 - 12.0 | - | Two broad singlets, D₂O exchangeable |
| Triazole C5 | - | ~145 - 155 | - |
| Triazole C3 (C=O) | - | ~155 - 165 | - |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and studying the fragmentation patterns of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular formula of 5-(1-Amino-ethyl)-2,4-dihydro- nih.govurfu.ruresearchgate.nettriazol-3-one (C₄H₈N₄O) can be unequivocally verified.
The ESI-HRMS spectrum in positive ion mode would show a prominent peak for the protonated molecule, [M+H]⁺, with a calculated exact mass of 129.0771 g/mol . The high accuracy of the mass measurement allows for the unambiguous determination of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion would reveal characteristic fragmentation pathways. Plausible fragmentation would involve the neutral loss of ammonia (B1221849) (NH₃) from the amino-ethyl side chain, the loss of an ethene molecule via a rearrangement, or cleavage of the triazole ring itself. These fragmentation patterns provide valuable confirmation of the proposed structure. nih.govnih.gov
Table 2: Predicted HRMS Data and Plausible Fragment Ions
| Ion | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | 129.0771 | Protonated molecular ion |
| [M+H - NH₃]⁺ | 112.0512 | Loss of ammonia |
| [M+H - C₂H₄]⁺ | 101.0509 | Loss of ethene |
| [C₂H₅N₂]⁺ | 57.0447 | Fragment from side chain cleavage |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of 5-(1-Amino-ethyl)-2,4-dihydro- nih.govurfu.ruresearchgate.nettriazol-3-one is expected to be rich in features confirming its structure. A broad absorption band in the 3100-3400 cm⁻¹ region would correspond to the overlapping N-H stretching vibrations of the primary amine (NH₂) and the two secondary amide-like N-H groups of the triazole ring. rsc.orgnih.gov C-H stretching vibrations from the ethyl group would appear just below 3000 cm⁻¹. A strong, prominent absorption band, characteristic of a carbonyl group, is expected in the range of 1650-1700 cm⁻¹, corresponding to the C=O stretch of the triazol-3-one ring. N-H bending vibrations are anticipated around 1600-1650 cm⁻¹, potentially overlapping with the C=O signal. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-N and C-C stretching and various bending modes. nist.gov
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3400 | N-H stretch | Amine (NH₂) and Triazole (N-H) |
| 2850 - 2980 | C-H stretch | Ethyl group |
| 1650 - 1700 | C=O stretch | Triazolone carbonyl |
| 1600 - 1650 | N-H bend | Amine (NH₂) and Triazole (N-H) |
| 1400 - 1500 | C-N stretch | Ring and side chain |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
The structure of 5-(1-Amino-ethyl)-2,4-dihydro- nih.govurfu.ruresearchgate.nettriazol-3-one contains a stereocenter at the carbon atom of the ethyl side chain to which the amino group is attached. Consequently, the molecule is chiral and can exist as a pair of enantiomers (R and S).
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for analyzing chiral compounds. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. A synthesized sample that is not a racemic mixture will exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects) corresponding to its electronic transitions.
The enantiomeric excess (ee) of a sample can be determined by comparing its specific rotation or CD signal intensity to that of an enantiomerically pure standard. Furthermore, by comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the predominant enantiomer can be assigned. Without experimental data, the specific sign or wavelength of the Cotton effects cannot be predicted.
Theoretical and Computational Studies of 5 1 Amino Ethyl 2,4 Dihydro 1 2 3 Triazol 3 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule, and to calculate various thermochemical parameters. For derivatives of 1,2,4-triazole (B32235), DFT calculations are typically performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p) or cc-pVDZ, to achieve a balance between accuracy and computational cost. uzhnu.edu.uaresearchgate.net
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The results of such a calculation for 5-(1-Amino-ethyl)-2,4-dihydro- nih.govresearchgate.netnih.govtriazol-3-one would yield precise geometric parameters. These computed values can be compared with experimental data from techniques like X-ray crystallography, where available for analogous structures, to validate the computational model. nih.gov
Table 1: Predicted Geometrical Parameters for 5-(1-Amino-ethyl)-2,4-dihydro- nih.govresearchgate.netnih.govtriazol-3-one using DFT Note: This data is illustrative and based on typical values for similar chemical structures.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| Bond Length | N-N (triazole ring) | ~1.38 Å |
| Bond Length | C-N (triazole ring) | ~1.35 Å |
| Bond Length | C-C (ethyl group) | ~1.53 Å |
| Bond Angle | N-C-N (triazole ring) | ~108° |
| Bond Angle | C-N-N (triazole ring) | ~110° |
| Dihedral Angle | H-N-C-C (aminoethyl side chain) | Variable (dependent on conformation) |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis used to predict the chemical reactivity of a molecule. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 1,2,4-triazole derivatives, FMO analysis helps in understanding their potential to participate in chemical reactions. researchgate.net Various quantum chemical descriptors, such as electronegativity (χ), hardness (ɳ), and softness (σ), can be derived from the HOMO and LUMO energies to further quantify reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for 5-(1-Amino-ethyl)-2,4-dihydro- nih.govresearchgate.netnih.govtriazol-3-one Note: This data is illustrative and based on typical values for similar chemical structures.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.5 eV | Electron-donating ability |
| ELUMO | ~ 1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 7.7 eV | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). researchgate.netnih.gov Green represents areas of neutral potential.
For 5-(1-Amino-ethyl)-2,4-dihydro- nih.govresearchgate.netnih.govtriazol-3-one, the MEP map would be expected to show negative potential (red/yellow) localized around the oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring, identifying these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the N-H protons on the triazole ring would exhibit positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like 5-(1-Amino-ethyl)-2,4-dihydro- nih.govresearchgate.netnih.govtriazol-3-one are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. This is typically achieved by systematically rotating the rotatable single bonds—in this case, the C-C bond in the ethyl group and the C-N bond of the amino group—and calculating the potential energy at each step.
This process generates a potential energy surface, or energy landscape, where the energy minima correspond to stable conformations. The conformer with the lowest energy is termed the global minimum and represents the most probable structure of the molecule in the gas phase. Quantum chemical methods like DFT are used to accurately calculate the energies of these different conformations. nih.gov Understanding the preferred conformation is crucial as it dictates how the molecule interacts with biological targets such as enzymes or receptors.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations often model molecules in an isolated, gas-phase state, their behavior in a solution (such as water in a biological system) can be significantly different. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. pensoft.net
In an MD simulation of 5-(1-Amino-ethyl)-2,4-dihydro- nih.govresearchgate.netnih.govtriazol-3-one, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water). By solving Newton's equations of motion for every atom in the system, the simulation tracks the positions and velocities of the atoms over time. This provides detailed insights into the molecule's dynamic behavior, including its conformational flexibility, interactions with solvent molecules, and the formation and breaking of hydrogen bonds. pensoft.net Such simulations, often performed using force fields within packages like GROMACS, are critical for understanding how the molecule behaves in a realistic biological environment. pensoft.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mjcce.org.mk For a class of compounds like 1,2,4-triazoles, QSAR studies can predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent molecules. mjcce.org.mkresearchgate.net
The process involves several steps. First, a set of triazole derivatives with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is selected. researchgate.netresearchgate.net Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Finally, statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a selection of these descriptors with the observed biological activity. researchgate.net A reliable QSAR model can then be used to predict the activity of 5-(1-Amino-ethyl)-2,4-dihydro- nih.govresearchgate.netnih.govtriazol-3-one and to suggest structural modifications that might enhance its desired biological interactions.
Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Triazole Derivatives
| Descriptor Class | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution mjcce.org.mk |
| Topological | Wiener Index | Molecular branching and size researchgate.net |
| Physicochemical | LogP | Lipophilicity/hydrophilicity |
| Quantum Chemical | EHOMO / ELUMO | Electron donating/accepting ability researchgate.net |
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based methods.
Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. This approach is founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. LBVS methods for studying compounds related to the 1,2,4-triazole scaffold involve creating a model, or pharmacophore, based on the essential structural features of known active inhibitors and then screening databases for compounds that match this model.
Structure-Based Virtual Screening (SBVS) , conversely, is utilized when the 3D structure of the biological target has been determined, often through techniques like X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS method. It involves predicting the preferred orientation of a ligand when bound to a target to form a stable complex. The quality of the binding is often evaluated using a scoring function that estimates the binding affinity.
In a study on 1,2,4-triazole derivatives as potential aromatase inhibitors for breast cancer, a virtual screening workflow combined both approaches. tandfonline.com Initially, a large database of 15,583 molecules containing the 1,2,4-triazole scaffold was filtered based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, resulting in 5,078 molecules. tandfonline.com These were then screened against a pharmacophore model (a ligand-based approach), yielding 320 potential hits which were subsequently subjected to molecular docking against the aromatase enzyme (a structure-based approach). tandfonline.com
A similar structure-based approach was used in an in silico investigation of 1,2,4-triazole derivatives as potential inhibitors for Lipoate protein B (LipB) of M. tuberculosis. jksus.org In this research, a series of triazole derivatives were docked into the active site of the LipB enzyme (PDB ID: 1W66) to understand their binding modes and interactions, revealing that the compounds' binding affinities correlated with their reported biological activities. jksus.org
The following table summarizes a typical virtual screening workflow as applied to triazole derivatives.
| Step | Methodology | Description | Example Application |
| 1 | Library Preparation | A large collection of small molecules is compiled. For triazole-focused studies, this could be a general database like ChEMBL or a specialized library of triazole analogues. tandfonline.com | A database of 15,583 small molecules with a 1,2,4-triazole scaffold was retrieved from the ChEMBL database. tandfonline.com |
| 2 | ADMET Filtering | Compounds are filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove molecules with poor pharmacokinetic potential. tandfonline.com | The 15,583 compounds were screened, resulting in 5,078 molecules that passed the ADMET property filters. tandfonline.com |
| 3 | Screening | Ligand-based (e.g., pharmacophore mapping) or structure-based (e.g., high-throughput docking) methods are used to identify potential hits. tandfonline.com | The 5,078 molecules were mapped to a pharmacophore model, identifying 320 compounds with high fit values and estimated activity. tandfonline.com |
| 4 | Molecular Docking | The top-scoring hits from the initial screen are docked into the 3D structure of the target protein to analyze binding poses and estimate binding affinity. tandfonline.com | The 320 hits were subjected to molecular docking against the aromatase enzyme (PDB ID: 3S79) to prioritize candidates. tandfonline.com |
| 5 | Hit Prioritization | Compounds are ranked based on docking scores, binding interactions, and other criteria for further experimental validation. | - |
Pharmacophore Modeling and in silico Lead Optimization
Pharmacophore modeling is a central component of ligand-based drug design. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target and trigger a response.
For the 1,2,4-triazole class of compounds, pharmacophore models have been successfully developed to identify inhibitors for various targets. In a study targeting the COX-2 enzyme, a pharmacophore hypothesis was generated from a set of 15 known active inhibitors. nih.gov The resulting model, which consisted of key features like hydrogen bond acceptors and aromatic rings, was then used to predict the activity of newly synthesized 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives. nih.gov Similarly, a 3D-QSAR pharmacophore model was generated for 1,2,4-triazole analogues to identify structural features crucial for anti-breast cancer activity. tandfonline.com This model included features such as two ring aromatic (RA) groups, one hydrogen bond acceptor (HBA), and one hydrophobic (HY) feature. tandfonline.com
In silico Lead Optimization is the process of modifying a promising hit compound (a "lead") using computational methods to improve its properties, such as potency, selectivity, and pharmacokinetic profile. This often involves techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which correlate the 3D properties of molecules with their biological activity.
Studies on triazole derivatives have utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide lead optimization. tandfonline.comnih.gov These methods generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) would increase or decrease biological activity. For instance, a 3D-QSAR study on triazole derivatives as DPP IV inhibitors revealed that adding hydrogen bond donor groups to the N1 and N2 positions of the triazole ring enhances activity. tandfonline.com The analysis also indicated that an aliphatic side chain and an electron-withdrawing group on the triazole ring are beneficial for DPP IV inhibition. tandfonline.com Such insights are invaluable for designing new analogues with improved potency.
The general workflow for pharmacophore modeling and subsequent lead optimization is outlined below.
| Step | Methodology | Description | Example Application |
| 1 | Training Set Selection | A diverse set of molecules with known biological activity against the target of interest is selected. nih.gov | A training set of 15 active COX-2 inhibitors was used to generate a pharmacophore model. nih.gov |
| 2 | Pharmacophore Generation | The common chemical features of the most active compounds in the training set are identified and combined to create a 3D pharmacophore hypothesis. nih.gov | A 3D-QSAR pharmacophore model for COX-2 inhibitors was developed, identifying key steric, hydrophobic, and hydrogen bonding features. nih.gov |
| 3 | Model Validation | The generated pharmacophore model is tested for its ability to distinguish active from inactive compounds. | - |
| 4 | Database Screening | The validated model is used as a 3D query to screen compound libraries for new molecules that fit the pharmacophore features. tandfonline.com | A validated pharmacophore was used to screen a database of 5,078 triazole-containing molecules. tandfonline.com |
| 5 | Lead Optimization (via QSAR) | For a promising lead compound, 3D-QSAR studies are performed to understand how modifications to its structure will affect activity, guiding the design of more potent derivatives. tandfonline.com | 3D-QSAR contour maps for triazole-based DPP IV inhibitors suggested specific substitutions to enhance biological activity. tandfonline.com |
These computational strategies provide a powerful framework for investigating the therapeutic potential of compounds like 5-(1-Amino-ethyl)-2,4-dihydro- tandfonline.comtandfonline.comnih.govtriazol-3-one, enabling the rational design and optimization of novel drug candidates.
Pre Clinical Biological and Biochemical Investigations of 5 1 Amino Ethyl 2,4 Dihydro 1 2 3 Triazol 3 One
In Vitro Enzyme Inhibition Studies
Derivatives of the 1,2,4-triazole (B32235) nucleus have been widely investigated for their potential to inhibit various enzymes, playing a crucial role in the search for new therapeutic agents.
Assays for Targeted Enzyme Systems (e.g., urease, α-glucosidase, kinases, proteases)
Urease Inhibition: A number of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones have demonstrated potent urease inhibitory activities. For instance, certain derivatives have exhibited greater inhibition than the standard inhibitor, thiourea. Specifically, compounds with 2,4-dimethylphenyl and 2,3-dimethylphenyl substitutions have shown significant potential in this area. researchgate.net The exploration of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and their fused triazolothiadiazole derivatives has also yielded compounds with excellent urease inhibition. researchgate.net
α-Glucosidase Inhibition: The 1,2,4-triazole scaffold is a promising candidate for the development of new anti-diabetic agents through the inhibition of α-glucosidase. nih.gov Studies on 4,5-diphenyl-1,2,4-triazole-3-thiol have shown reversible inhibition of α-glucosidase. nih.gov Furthermore, various other derivatives of 1,2,4-triazole have been synthesized and shown to possess moderate to good α-glucosidase inhibitory activity. nih.gov
Kinase Inhibition: The 1,2,4-triazole core is a feature in several kinase inhibitors. Research into derivatives has identified compounds with inhibitory activity against c-Jun N-Terminal Kinase (JNK). nih.gov Additionally, certain 1,2,4-triazole derivatives have been investigated for their potential to inhibit Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer pathogenesis. nih.gov
Protease Inhibition: The potential of 1,2,4-triazole derivatives as protease inhibitors has also been explored. For example, novel 1,2,3-triazole hybrids incorporating the 1,2,4-triazole moiety have been designed and synthesized as potential inhibitors of the COVID-19 main protease. nih.gov Another study focused on 1,2,3-triazole derivatives of 4,4'-dihydroxybenzophenone (B132225) as elastase inhibitors. mdpi.com
| Enzyme | 1,2,4-Triazole Derivative Class | Observed Activity |
|---|---|---|
| Urease | 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Potent inhibition, in some cases exceeding that of thiourea. researchgate.net |
| α-Glucosidase | 4,5-diphenyl-1,2,4-triazole-3-thiol | Reversible inhibition. nih.gov |
| Kinase (JNK) | 5-mercapto-4-(substituted-phenyl)-4H-1,2,4-triazol-3-ol | Inhibitory activity identified. nih.gov |
| Protease (Elastase) | 1,2,3-triazole derivatives of 4,4'-dihydroxybenzophenone | Competitive inhibition. mdpi.com |
Elucidation of Inhibition Mechanism
Kinetic studies have been conducted on some of the active 1,2,4-triazole derivatives to understand their mechanism of enzyme inhibition. For instance, the elastase inhibitory activity of certain 1,2,3-triazole derivatives of 4,4'-dihydroxybenzophenone was found to be competitive. mdpi.com In the case of α-glucosidase inhibition by 4,5-diphenyl-1,2,4-triazole-3-thione, a reversible inhibition of both competitive and non-competitive types was observed. nih.gov
Receptor Binding and Modulation Studies (In Vitro)
Assessment of Ligand-Receptor Interactions (e.g., nAChR, GPCRs)
Research into 1,2,3-triazole analogs of CAP55, a nicotine (B1678760) derivative, has been conducted to assess their binding affinity at nicotinic acetylcholine (B1216132) receptors (nAChRs). This work led to the identification of promising derivatives for further pharmacological study. nih.gov Additionally, a series of 1,2,4-triazole derivatives were synthesized and tested for their ability to act as ligands for human endothelin ET(A) and ET(B) receptors, which are G-protein coupled receptors (GPCRs). Some of these compounds showed affinity in the micromolar range. nih.gov
| Receptor | 1,2,4-Triazole Derivative Class | Observed Interaction |
|---|---|---|
| Nicotinic Acetylcholine Receptors (nAChRs) | 1,2,3-triazole analogs of CAP55 | Binding affinity identified. nih.gov |
| Endothelin Receptors (ET(A) and ET(B)) | [3-(arylmethyl)thio-5-aryl-4H- nih.govresearchgate.netresearchgate.nettriazol-4-yl]acetic acids | Micromolar affinity. nih.gov |
Functional Assays of Receptor Activity Modulation
While binding studies indicate the potential for receptor interaction, functional assays are necessary to determine whether these compounds act as agonists, antagonists, or modulators of receptor activity. Such detailed functional data for 1,2,4-triazole derivatives in the context of nAChR and GPCR modulation is an area for further research.
Cell-Based Assays for Cellular Pathway Modulation (Using non-human or microbial cell lines)
A variety of 1,2,4-triazole derivatives have been evaluated in cell-based assays to determine their effects on cellular pathways and their potential as antimicrobial or cytotoxic agents.
A study on 3-amino-1,2,4-triazole (3-AT) in a murine brucellosis model demonstrated its ability to inhibit the intracellular growth of Brucella abortus within RAW 264.7 macrophage cells. mdpi.com This was associated with an accumulation of reactive oxygen species, nitric oxide formation, and modulation of cytokine secretion. mdpi.com Furthermore, various new 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities against a range of microorganisms, with some showing good or moderate activities. nih.gov The antimicrobial potential of 5-substituted-3-amino-1,2,4-triazoles has also been reported, with some compounds exhibiting anti-staphylococcal activity. nih.gov
In the context of non-human cell lines, the cytotoxic effects of some 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety were tested against human melanoma, breast, and pancreatic cancer cell lines. nih.gov These studies help in understanding the potential anti-cancer applications of this class of compounds.
| Cell Line/Organism | 1,2,4-Triazole Derivative | Observed Effect |
|---|---|---|
| Brucella abortus in RAW 264.7 macrophages | 3-amino-1,2,4-triazole (3-AT) | Inhibition of intracellular growth, modulation of immune response. mdpi.com |
| Various microbial strains | Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | Good to moderate antimicrobial activities. nih.gov |
| Human cancer cell lines (melanoma, breast, pancreatic) | 1,2,4-triazole-3-thiol derivatives with hydrazone moiety | Cytotoxic effects. nih.gov |
Anti-proliferative Activity and Cytotoxicity Mechanisms in Cancer Cell Lines
While direct studies on the anti-proliferative activity of 5-(1-Amino-ethyl)-2,4-dihydro- nih.govresearchgate.netmdpi.comtriazol-3-one are not detailed in the available literature, the 1,2,4-triazole scaffold is a component of many compounds investigated for their anticancer potential. nih.gov Research into various derivatives has demonstrated a range of cytotoxic effects across numerous human cancer cell lines.
For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested for anticancer activity against 58 cancer cell lines. nih.gov Compound 4i (with a 2,6-dimethyl substitution) was identified as the most promising in the series, showing notable percent growth inhibition (PGI) against CNS (SNB-75), renal (UO-31), leukemia (CCRF-CEM), non-small cell lung (EKVX), and ovarian (OVCAR-5) cancer cell lines at a concentration of 10⁻⁵ M. nih.gov Similarly, studies on 1,2,3-triazole-amino acid conjugates showed significant inhibition of breast (MCF-7) and liver (HepG2) cancer cell proliferation at concentrations below 10 µM. mdpi.com
Other research has focused on 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety, which exhibited moderate cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, with EC₅₀ values in the range of 2–17 µM. nih.govktu.edu The anti-proliferative potential of the triazole scaffold appears to be highly dependent on the nature and position of its substituents. researchgate.netnih.govnih.gov
| Compound Class/Derivative | Cancer Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | CNS (SNB-75), Renal (UO-31), Leukemia (CCRF-CEM), Lung (EKVX), Ovarian (OVCAR-5) | Compound 4i showed PGI of 38.94% against SNB-75 cells at 10⁻⁵ M. | nih.gov |
| 1,2,4-Triazole-3-thiol Derivatives with Hydrazone Moiety | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | Moderate cytotoxicity with EC₅₀ values between 2–17 µM. | nih.govktu.edu |
| Tetrahydro- nih.govresearchgate.netmdpi.comtriazolo[3,4-a]isoquinoline Chalcones | Breast (MCF7), Lung (A549), Colon (HCT116), Liver (Hepg2) | Compound 8 showed a low IC₅₀ value of 27.15 µg/ml against MCF7 cells. | nih.gov |
| 3-alkylsulfanyl-1,2,4-triazole Derivatives | Colon (HCT116), Cervical (Hela), Prostate (PC-3) | Compound 8d showed IC₅₀ of 0.37 µM against HCT116 cells, a 184-fold improvement over fluorouracil. | researchgate.net |
Apoptosis and Cell Cycle Regulation Studies
Investigations into the mechanisms underlying the anti-proliferative effects of 1,2,4-triazole derivatives often point towards the induction of apoptosis and interference with cell cycle progression. For example, novel synthetic 1,2,4-triazole-3-carboxamides were shown to exert their anti-proliferative effects by inducing cell cycle arrest in leukemia cell lines. researchgate.net
A detailed study on novel tetrahydro- nih.govresearchgate.netmdpi.comtriazolo[3,4-a]isoquinoline chalcones demonstrated that the two most potent compounds, 5 and 8 , induced cell growth arrest at the G1 phase, thereby inhibiting the G1/S transition. nih.gov Flow cytometry analysis revealed that these compounds significantly stimulated apoptotic death in breast cancer cells, increasing the apoptotic population to 8.72% and 17.28%, respectively, compared to a control of 0.55%. nih.gov The induction of apoptosis was further confirmed by the activation of caspase-3. nih.gov Similarly, other studies have identified various 1,2,4-triazole derivatives that induce apoptosis in cancer cells, suggesting this is a common mechanism of action for this class of compounds. researchgate.net
Gene Expression and Protein Level Analysis in Response to Compound Exposure
The impact of 1,2,4-triazole derivatives on gene and protein expression has been explored to elucidate their molecular mechanisms of action. In a study of tetrahydro- nih.govresearchgate.netmdpi.comtriazolo[3,4-a]isoquinoline chalcones, Real-Time PCR analysis was used to assess changes in the expression of key regulatory genes in breast cancer cells. nih.gov Exposure to the compounds led to the upregulation of pro-apoptotic genes such as BAX, p53, and caspase-3. nih.gov Concurrently, a downregulation was observed in the anti-apoptotic gene BCL2 and in genes associated with metastasis and cell cycle progression, namely MMP1 and CDK4. nih.gov These findings suggest that certain triazole derivatives can modulate critical signaling pathways that control apoptosis and cell proliferation at the transcriptional level.
Antimicrobial and Antiviral Activity Studies (In Vitro)
The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.gov
Evaluation against Bacterial Strains and Fungi
Derivatives of 2,4-dihydro- nih.govresearchgate.netmdpi.comtriazol-3-one have been examined for their antibacterial and antifungal properties. nih.gov Research has shown that aminomethyl derivatives of this core structure, which are structurally related to 5-(1-Amino-ethyl)-2,4-dihydro- nih.govresearchgate.netmdpi.comtriazol-3-one, exhibit activity against a majority of the microorganisms studied, including both Gram-positive and Gram-negative bacteria, as well as yeasts. nih.gov
Other studies on different series of 1,2,4-triazole derivatives have reported good to moderate activity against a panel of microbes. nih.gov For instance, certain 5-substituted-4-amino-1,2,4-triazole-3-thioesters possessed significant in vitro antifungal activity when compared to the standard drug terbinafine. researchgate.net The broad-spectrum potential of the triazole scaffold is also evident in studies of 1,2,4-triazole Schiff bases, which have shown activity against Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, and Bacillus cereus. The class of 1,2,4-triazoles is recognized for its extensive role in the creation of fungicidal drugs. ekb.egnih.gov
| Compound Class | Microorganisms Tested | Observed Activity | Reference |
|---|---|---|---|
| Aminomethyl derivatives of 2,4-dihydro- nih.govresearchgate.netmdpi.comtriazol-3-one | Gram-positive bacteria, Gram-negative bacteria, Yeasts | Active against the majority of microorganisms studied. | nih.gov |
| 5-Substituted-3-amino-1,2,4-triazoles | Staphylococcus species, Candida species | 13 compounds showed anti-staphylococcal activity; one showed anti-candida activity. | nih.gov |
| 5-Substituted-4-amino-1,2,4-triazole-3-thioesters | Fungi | Some compounds showed significant antifungal activity compared to terbinafine. | researchgate.net |
| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | Various microorganisms | Some compounds possessed good or moderate antimicrobial activities. | nih.gov |
Assessment of Antiviral Efficacy against Relevant Pathogens
The triazole scaffold is integral to numerous compounds with demonstrated antiviral activity. nih.gov While specific data on 5-(1-Amino-ethyl)-2,4-dihydro- nih.govresearchgate.netmdpi.comtriazol-3-one is not available, the broader class of 1,2,4-triazole derivatives has been shown to be effective against a wide variety of viruses. nih.govresearchgate.net These include the human immunodeficiency virus (HIV), hepatitis B and C viruses, influenza virus, and herpes virus. nih.govresearchgate.net The mechanism of action often involves targeting a wide range of viral molecular proteins. nih.govresearchgate.net The chemical stability and potential for diverse chemical modifications make the 1,2,4-triazole framework a valuable core for the development of novel antiviral agents. researchgate.net
In Vivo Proof-of-Concept Studies in Non-Human Organism Models (e.g., animal models for efficacy, not toxicology)
Based on the available scientific literature, there is no specific information regarding in vivo proof-of-concept or efficacy studies for 5-(1-Amino-ethyl)-2,4-dihydro- nih.govresearchgate.netmdpi.comtriazol-3-one in non-human organism models. The majority of the research on related 1,2,4-triazole derivatives is concentrated on synthesis and in vitro biological evaluations.
Efficacy Evaluation in Disease Models (e.g., infection, inflammation, without clinical implications)
Derivatives of the 1,2,4-triazole scaffold have demonstrated notable efficacy in various preclinical models of infection and inflammation. These studies provide a basis for understanding the potential therapeutic activities of this class of compounds.
Inflammation Models
The anti-inflammatory properties of 1,2,4-triazole derivatives have been evaluated using in vitro assays, such as the inhibition of protein denaturation. nih.gov Protein denaturation is implicated in the inflammatory processes of conditions like rheumatic arthritis. nih.gov For instance, a study on 5-pyridin-2-yl-1H- nih.govresearchgate.netlab-chemicals.comtriazole-3-carboxylic acid ethyl ester showed significant inhibition of egg albumin denaturation, a common method for assessing anti-inflammatory effect in vitro. nih.gov At a concentration of 1000 µg/mL, this compound achieved a maximum inhibition of 71.1%. nih.gov Other studies have identified Schiff bases of 1,2,4-triazolethiones that exhibit potent anti-inflammatory activity. nih.gov
Infection Models
The 1,2,4-triazole core is a key feature in many antibacterial agents. mdpi.comnih.gov Preclinical studies have explored the efficacy of various derivatives against a spectrum of pathogenic bacteria. The antibacterial activity is often attributed to the specific substitutions on the triazole ring. mdpi.comnih.gov For example, certain Schiff bases derived from 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown activity against Staphylococcus epidermidis at a minimum inhibitory concentration (MIC) of 9 μg/mL. mdpi.com Another derivative, 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol, demonstrated high activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, with MIC values of 0.264 mM and 0.132 mM, respectively. mdpi.com
The table below summarizes the preclinical efficacy of selected 1,2,4-triazole derivatives in various disease models.
| Compound Class | Model/Assay | Target Organism/Process | Observed Efficacy |
| 5-pyridin-2-yl-1H- nih.govresearchgate.netlab-chemicals.comtriazole-3-carboxylic acid ethyl ester | Egg Albumin Denaturation Assay | Protein Denaturation | 71.1% inhibition at 1000 µg/mL nih.gov |
| Schiff base of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Minimum Inhibitory Concentration (MIC) Assay | Staphylococcus epidermidis | MIC of 9 µg/mL mdpi.com |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Minimum Inhibitory Concentration (MIC) Assay | Staphylococcus aureus | MIC of 0.264 mM mdpi.com |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Minimum Inhibitory Concentration (MIC) Assay | Streptococcus pyogenes | MIC of 0.132 mM mdpi.com |
Target Validation in Lower Organisms (e.g., Zebrafish)
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for drug discovery and target validation. researchgate.net Its genetic tractability, rapid development, and optical transparency in the larval stages make it highly suitable for high-throughput screening and detailed imaging of biological processes. nih.gov The immature adaptive immune system in early larvae allows for the engraftment of human cells, creating patient-derived xenograft (zPDX) models. nih.gov
These zPDX models are instrumental in functional precision oncology, where they complement genomic data by providing a platform to test drug efficacy on patient-derived tumor cells in a living organism. nih.gov The zebrafish model is also used to assess developmental toxicity and identify potential teratogenic effects of new chemical entities. nih.govresearchgate.net By observing morphological anomalies at different developmental stages (e.g., 2 and 5 days post-fertilization), researchers can calculate a Teratogenic Index (TI) to classify compounds. nih.govresearchgate.net
Furthermore, zebrafish models are employed to screen for compounds that can rescue sepsis-like conditions induced by lipopolysaccharide (LPS). mdpi.com Endpoints such as mortality and tail fin edema (indicating vascular leakage) are measured to identify effective drug candidates. mdpi.com For a compound like 5-(1-Amino-ethyl)-2,4-dihydro- nih.govresearchgate.netlab-chemicals.comtriazol-3-one, the zebrafish model could be utilized to validate its molecular targets by observing phenotypic changes upon compound administration in wild-type, mutant, or gene-knockdown zebrafish, thereby linking the compound's activity to specific genes or pathways.
Mechanistic Elucidation of Biological Interactions
Understanding the mechanism of action of 1,2,4-triazole derivatives involves identifying their specific molecular binding partners and the subsequent effects on cellular pathways.
Identification of Molecular Targets and Binding Sites
The 1,2,4-triazole scaffold is known to interact with a wide variety of enzymes and receptors. nih.govnih.gov The specific molecular targets are often determined by the substituents attached to the triazole core. Docking studies and biochemical assays have been instrumental in identifying these interactions.
For example, certain 1,2,4-triazole derivatives have been identified as inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme involved in epigenetic regulation. nih.gov Docking studies have shown these compounds binding competitively in the flavin adenine (B156593) dinucleotide (FAD) active site of the enzyme. nih.gov Other derivatives act as inhibitors of Tankyrases (TNKSs), members of the poly(ADP-ribose) polymerase (PARP) superfamily, which are involved in various cellular processes. nih.gov Additionally, the transcriptional and epigenetic regulator Bromodomain-containing protein 4 (BRD4), which recognizes acetylated lysine (B10760008) residues in histones, has been identified as a key target for some 1,2,4-triazole compounds in cancer therapy. nih.gov
The table below lists some identified molecular targets for various 1,2,4-triazole derivatives.
| Compound Class | Molecular Target | Target Class |
| 1,2,4-Triazole derivatives | Lysine-specific demethylase 1 (LSD1/KDM1A) | Enzyme (Histone Demethylase) nih.gov |
| 6,8-disubstituted triazolo[4,3-b]pyridazines | Tankyrases (TNKS-1, TNKS-2) | Enzyme (PARP Superfamily) nih.gov |
| 4,5-dihydro- nih.govresearchgate.netlab-chemicals.comtriazolo[4,3-f]pteridines | Bromodomain-containing protein 4 (BRD4) | Transcription Regulator nih.gov |
| Naphthyridinone-triazole hybrids | DNA-gyrase | Enzyme (Topoisomerase) nih.gov |
Investigation of Involved Biochemical Pathways and Signaling Cascades
The interaction of 1,2,4-triazole compounds with their molecular targets initiates a cascade of events that modulate specific biochemical and signaling pathways. The nature of this modulation is dependent on the target that is engaged.
Inhibition of BRD4 by 1,2,4-triazole derivatives has been shown to induce apoptosis by downregulating the expression of c-Myc, a key proto-oncogene involved in cell proliferation and survival. nih.gov This highlights the role of these compounds in modulating transcriptional regulation pathways critical to cancer cell biology.
Similarly, the inhibition of Tankyrases affects pathways regulated by PARP enzymes, which are crucial for processes like DNA repair, Wnt/β-catenin signaling, and telomere maintenance. The selectivity of certain triazole derivatives for Tankyrases over other PARP family members like PARP-1 and PARP-2 suggests a targeted disruption of specific signaling cascades. nih.gov
In the context of bacterial infections, some triazole-naphthyridinone hybrids have been found to exert their antibacterial effect by inhibiting DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to the disruption of DNA synthesis pathways, ultimately causing bacterial cell death.
Applications in Chemical Science and Advanced Materials Research
Utilization as a Synthetic Building Block for Complex Molecules
The triazole ring is a fundamental component in the fields of organic synthesis, medicinal chemistry, and materials science. mdpi.com Triazole derivatives are recognized for their diverse biological activities, which include antimicrobial, anticancer, antiviral, and antibacterial properties. mdpi.com The electron-rich nature of the triazole ring, along with the presence of heteroatoms, provides a flexible scaffold for a variety of chemical reactions, making it an invaluable building block for new catalysts, materials, and therapeutic agents. chemijournal.comchemijournal.com
The 1,2,4-triazole (B32235) nucleus is a key pharmacophore that can interact with biological receptors with high affinity due to its dipole character, capacity for hydrogen bonding, rigidity, and solubility. In medicinal chemistry, the triazole framework can act as an isostere for amides, esters, carboxylic acids, and other heterocyclic systems like pyrazole. nih.gov
While direct synthesis of natural product analogs using 5-(1-Amino-ethyl)-2,4-dihydro- researchgate.netchemijournal.commdpi.comtriazol-3-one is not extensively documented in publicly available research, the broader class of triazole derivatives is widely employed for this purpose. For instance, novel alkylsulfanyl-1,2,4-triazoles have been modified as analogs of combretastatin A-4, a well-known anticancer agent, and have shown significant antiproliferative activities. nih.gov Similarly, 1,2,3-triazole-containing conjugates of natural products have been synthesized and have demonstrated a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.gov Given the structural similarities and versatile reactivity of the triazole core, 5-(1-Amino-ethyl)-2,4-dihydro- researchgate.netchemijournal.commdpi.comtriazol-3-one holds potential as a valuable precursor for creating novel bioactive scaffolds and analogs of natural products.
The synthesis of novel heterocyclic systems is a significant area of research in organic chemistry, and triazole derivatives play a pivotal role in these endeavors. The 1,2,4-triazole moiety is a common feature in molecules with a wide array of biological activities. mdpi.com Various synthetic methodologies, including classical approaches as well as microwave and ultrasound-assisted techniques, have been developed to create diverse triazole derivatives. mdpi.com
Nitrogen-containing fused heterocycles, such as pyrazolo[5,1-c] researchgate.netchemijournal.commdpi.comtriazoles, are important components in many pharmaceuticals and agrochemicals due to their potential as biologically active agents. nih.gov The development of new synthetic routes for triazole derivatives is an active area of research. For example, a novel 1,2,4-triazole derivative was synthesized by reacting methylhydrazine with an N-formyl-acetamide derivative, showcasing the continuous efforts to expand the library of triazole-based compounds. mdpi.com These synthetic advancements pave the way for the creation of new drug candidates, fluorescent probes, and tailored materials. chemijournal.com
Applications in Agrochemical Research
Triazole derivatives have established a significant presence in the agrochemical industry due to their broad spectrum of activity. frontiersin.org The 1,2,4-triazole ring is a key component in numerous agricultural products, including fungicides, insecticides, and herbicides. nih.gov
The 1,2,4-triazole scaffold is a prominent feature in many commercial pesticides. rjptonline.orgnih.gov Derivatives of 1,2,4-triazole are known to be effective as fungicides, insecticides, and herbicides. rjptonline.org For instance, 3-amino-1,2,4-triazole is used as a non-selective, foliage-applied systemic herbicide for controlling grasses, woody plants, and broad-leaf weeds in non-crop areas. atamanchemicals.com
While specific research on 5-(1-Amino-ethyl)-2,4-dihydro- researchgate.netchemijournal.commdpi.comtriazol-3-one as a direct precursor for nicotincide candidates is not widely published, the general class of triazole derivatives is instrumental in the development of new insecticides. The structural versatility of the triazole ring allows for the synthesis of a wide range of compounds with potential pesticidal activity. rjptonline.org
The fungicidal properties of 1,2,4-triazole derivatives are particularly noteworthy. They are among the most widely used and studied fungicides due to their low dosage requirements, high selectivity, and reduced environmental impact. nih.gov These compounds typically act by inhibiting the lanosterol 14-demethylase (CYP51) enzyme in fungal cells. nih.gov The development of novel 1,2,4-triazole derivatives with enhanced fungicidal activity is an ongoing area of research. nih.gov
Certain triazole compounds have been found to influence the morphogenesis of plants, indicating their potential use as plant growth regulators. rjptonline.org Triazole-based compounds can interfere with the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes. For example, Paclobutrazol, a triazole derivative, is effectively used in several fruit crops as a plant growth regulator. indexcopernicus.com Another example is Uniconazole, which is a highly active and low-residue plant growth regulator. researchgate.net The application of triazole compounds in agriculture can help in managing plant growth and improving crop yields. researchgate.net
Challenges and Future Directions in Research on 5 1 Amino Ethyl 2,4 Dihydro 1 2 3 Triazol 3 One
Addressing Synthetic Scalability and Sustainable Production Methods
A primary challenge in the practical application of novel chemical entities is the development of scalable and sustainable synthetic routes. Traditional laboratory-scale syntheses of 1,2,4-triazole (B32235) derivatives often involve multi-step processes, harsh reaction conditions, or the use of hazardous reagents, which are not ideal for large-scale production. researchgate.netnih.gov Future research must focus on optimizing the synthesis of 5-(1-Amino-ethyl)-2,4-dihydro- bioengineer.orgmdpi.comresearchgate.nettriazol-3-one.
Key areas for development include:
One-Pot Syntheses: Designing one-pot reactions where multiple synthetic steps are combined without isolating intermediates can significantly improve efficiency, reduce waste, and lower costs. researchgate.net
Catalysis: The exploration of novel catalytic systems, including metal-based and organocatalysts, can lead to milder reaction conditions, higher yields, and improved regioselectivity. mdpi.comfrontiersin.org For instance, copper-catalyzed reactions have been shown to be highly efficient for forming certain triazole rings. mdpi.com
Green Chemistry Approaches: The integration of green chemistry principles is crucial for sustainability. This includes the use of environmentally benign solvents like water or ionic liquids, microwave-assisted synthesis to reduce reaction times, and the use of renewable starting materials. researchgate.netmdpi.com Research on related compounds has demonstrated the feasibility of these greener approaches. mdpi.com
| Synthesis Method | Key Features | Potential Advantages for Scalability |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. mdpi.com | Increased throughput, energy efficiency. |
| One-Pot Multicomponent Reactions | Combines several reactants in a single step. mdpi.com | Reduced operational complexity, less solvent waste. |
| Copper-Catalyzed Cycloaddition | High efficiency and regioselectivity for triazole formation. mdpi.com | High yields, purer products, milder conditions. |
| Aqueous Medium Synthesis | Utilizes water as a solvent. researchgate.net | Enhanced safety, reduced cost, environmentally friendly. |
Discovery of Novel Biological Mechanisms and Unexplored Targets
The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous approved drugs with activities ranging from antifungal to anticancer. frontiersin.orgresearchgate.netresearchgate.net Derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties. researchgate.netresearchgate.net A significant future direction for 5-(1-Amino-ethyl)-2,4-dihydro- bioengineer.orgmdpi.comresearchgate.nettriazol-3-one is the systematic exploration of its biological activity profile to identify novel mechanisms of action and previously unexplored molecular targets.
Future research should focus on:
Broad-Spectrum Screening: Subjecting the compound to a wide range of biological assays to uncover potential therapeutic activities beyond the most common ones associated with triazoles.
Mechanism of Action Studies: Once a biological activity is identified, in-depth studies are needed to elucidate the specific molecular mechanism. For example, if antibacterial activity is observed, research could investigate inhibition of key bacterial enzymes like DNA gyrase. mdpi.com
Target Identification: Employing techniques such as chemical proteomics and affinity chromatography to identify the specific protein targets with which the compound interacts. This can reveal novel therapeutic opportunities and provide a deeper understanding of its biological function.
| Potential Biological Activity | Known Triazole Derivative Targets | Research Approach for 5-(1-Amino-ethyl)-2,4-dihydro- bioengineer.orgmdpi.comresearchgate.nettriazol-3-one |
| Antibacterial | DNA Gyrase, Cell wall synthesis enzymes. mdpi.com | In vitro screening against a panel of pathogenic bacteria (e.g., S. aureus, E. coli), followed by enzyme inhibition assays. mdpi.com |
| Antifungal | Lanosterol 14-α-demethylase. frontiersin.org | Screening against fungal strains like Candida albicans and Aspergillus niger. mdpi.com |
| Anticancer | Tyrosine kinases, Tubulin. frontiersin.org | Cytotoxicity assays against various cancer cell lines (e.g., HCT116), followed by cell cycle analysis and target binding studies. nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes. mdpi.com | In vitro enzyme assays and cellular models of inflammation. |
Advancements in Computational Modeling and Predictive Science
Computational chemistry offers powerful tools to accelerate the research and development process for new chemical entities. researchgate.net For 5-(1-Amino-ethyl)-2,4-dihydro- bioengineer.orgmdpi.comresearchgate.nettriazol-3-one, computational modeling can provide crucial insights into its physicochemical properties, biological activity, and potential for derivatization.
Key computational approaches include:
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to optimize the molecular geometry and calculate electronic properties, vibrational frequencies, and NMR chemical shifts, which helps in structural characterization. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific protein target. bioengineer.org It can be used to screen virtual libraries of potential targets and to understand the key interactions (e.g., hydrogen bonds) that stabilize the ligand-protein complex, guiding the design of more potent analogs. pensoft.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with a biological target over time, providing insights into the stability of the complex and the thermodynamics of binding. pensoft.net
ADME Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, helping to identify potential liabilities early in the drug discovery process. pensoft.net
Exploration of New Applications Beyond Established Domains
While the primary focus for many triazole derivatives has been in medicine and agriculture, the unique chemical properties of the triazole ring open up possibilities for applications in other fields. researchgate.netresearchgate.net Future research on 5-(1-Amino-ethyl)-2,4-dihydro- bioengineer.orgmdpi.comresearchgate.nettriazol-3-one should not be limited to its biological potential.
Potential new application areas include:
Materials Science: Nitrogen-rich compounds are often investigated for their potential as energetic materials or gas-generating agents. researchgate.netrsc.org The high nitrogen content of the triazole ring could make this compound or its derivatives interesting candidates for such applications.
Coordination Chemistry: The nitrogen atoms in the triazole ring can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. nih.gov
Synthetic Building Blocks: The functional groups on 5-(1-Amino-ethyl)-2,4-dihydro- bioengineer.orgmdpi.comresearchgate.nettriazol-3-one (amino group, triazolone ring) make it a versatile building block for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net
Integration with Emerging Technologies in Chemical and Biological Research
The convergence of chemistry, biology, and data science is revolutionizing how research is conducted. The future study of 5-(1-Amino-ethyl)-2,4-dihydro- bioengineer.orgmdpi.comresearchgate.nettriazol-3-one will greatly benefit from the integration of emerging technologies.
Artificial Intelligence (AI) in Synthesis: AI and machine learning algorithms can be used to predict optimal reaction conditions, suggest novel synthetic pathways, and automate the process of synthesis planning, thereby accelerating the development of scalable and efficient production methods.
High-Throughput Screening (HTS): HTS technologies enable the rapid screening of thousands of compounds against a multitude of biological targets. Applying HTS to derivatives of 5-(1-Amino-ethyl)-2,4-dihydro- bioengineer.orgmdpi.comresearchgate.nettriazol-3-one could quickly identify new biological activities and lead compounds.
Robotics and Automation: Automated synthesis platforms can perform reactions, purify products, and analyze results with high precision and throughput, freeing up researchers to focus on experimental design and data interpretation. This can significantly accelerate the synthesis and testing of new derivatives.
By embracing these challenges and leveraging new scientific and technological advancements, the research community can fully explore the chemical and biological landscape of 5-(1-Amino-ethyl)-2,4-dihydro- bioengineer.orgmdpi.comresearchgate.nettriazol-3-one, potentially leading to the development of new therapeutics, materials, and other valuable applications.
Q & A
Q. What are the established synthetic routes for 5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one derivatives, and what yields are typically achieved?
The synthesis often involves multi-step reactions, including condensation of hydrazine derivatives with carbonyl compounds followed by cyclization. For example, 4-[arylidene-amino]-5-thiophen-2-yl-methyl derivatives can be synthesized by refluxing precursors with bromoacetophenone in absolute ethanol for 5 hours, yielding 61–72% after recrystallization . Optimization of solvent systems (e.g., ethanol/water mixtures) and reducing agents like NaBH₄ may improve yields .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and N-H bonds in the triazole ring) .
- ¹H-NMR confirms substituent positions and hydrogen environments (e.g., thiophene methyl protons at δ 2.5–3.0 ppm) .
- X-ray crystallography resolves molecular geometry and intermolecular interactions, as demonstrated for 4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl derivatives .
Q. What are the standard protocols for ensuring purity during synthesis?
Recrystallization from ethanol or ethanol/water mixtures (1:3 ratio) is commonly used, with purity verified by melting point consistency (e.g., 126–134°C) and chromatographic methods (TLC/HPLC) . Sodium hydride or NaBH₄ may reduce byproduct formation during cyclization .
Advanced Research Questions
Q. How do computational models aid in predicting the reactivity and stability of triazol-3-one derivatives under varying conditions?
Density Functional Theory (DFT) simulations can analyze electron density distribution, identifying reactive sites (e.g., the triazole ring’s N2 position). Molecular dynamics models predict decomposition pathways, such as nitro-group elimination in analogs like NTO, which release energy (~200 kJ/mol) under thermal stress . Software tools like Gaussian or ORCA enable virtual screening of substituent effects on stability .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy) of structurally similar derivatives?
- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., thiophene vs. phenyl groups) on bioactivity .
- Dose-response assays : Test compounds across a concentration gradient to distinguish cytotoxic thresholds.
- Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate target interactions . Contradictions may arise from variations in cell line sensitivity or assay conditions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?
- Chiral separation : Use chiral stationary phases in HPLC or employ asymmetric catalysis during synthesis.
- Reactor design : Optimize mixing efficiency and temperature control to minimize racemization (e.g., continuous-flow reactors for precise thermal management) .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time purity assessment .
Q. How do substituents on the triazole ring influence electrochemical behavior, and what analytical methods quantify these effects?
Cyclic voltammetry (CV) reveals redox potentials linked to electron-withdrawing/donating groups (e.g., nitro groups lower reduction potentials). For 5-nitro-triazolone derivatives, irreversible reduction peaks at -0.8 V vs. Ag/AgCl correlate with nitro-group decomposition . Differential pulse voltammetry (DPV) enhances sensitivity for trace analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
